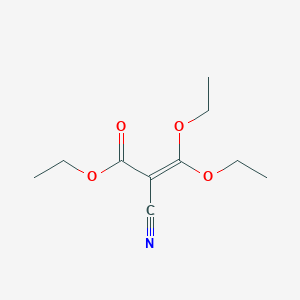

![molecular formula C11H14N2O2 B2587950 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide CAS No. 146659-61-2](/img/structure/B2587950.png)

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide”, similar compounds have been synthesized through condensation reactions . For instance, 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid was synthesized from the condensation of o-phenylenediamine and 5-nitrosalicaldehyde . Another compound, N,N’-di[(E)-1-(2-hydoxyphenyl)methylidene]-2,6-naphthalenedicarbohydrazide, was prepared by condensation reaction of 2,6-naphthalenedicarbohydrazide with salicylaldehyde in ethanol .Molecular Structure Analysis

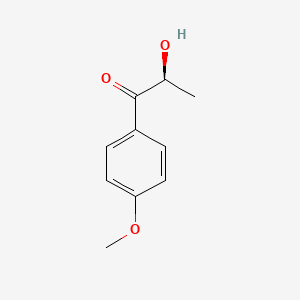

The molecular structure of “N’-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide” can be analyzed using various spectroscopic techniques such as ultraviolet-visible spectroscopy, vibrational studies FT-IR, nuclear magnetic resonance (1H-NMR, 13C-NMR), and gas chromatography coupled with mass spectroscopy (GC-MS) .Scientific Research Applications

Antioxidant Properties and Mechanisms

Hydroxycinnamates, including compounds structurally related to N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide, exhibit significant antioxidant activities, which are crucial for counteracting oxidative stress. These activities are mediated through mechanisms involving radical scavenging, metal chelation, and modulation of antioxidant defense enzymes. Studies have underscored the importance of structural features, such as the presence of hydroxy groups, in determining the antioxidant efficacy of these compounds. The exploration of structure-activity relationships has been instrumental in enhancing our understanding of how specific modifications can enhance antioxidant capacity, with implications for preventing oxidative stress-related diseases (Shahidi & Chandrasekara, 2010); (Razzaghi-Asl et al., 2013).

Role in Food Additives and Nutraceuticals

Chlorogenic acid, a compound sharing functional groups with this compound, highlights the dual role of such molecules as both food additives and nutraceuticals. Its antimicrobial, antioxidant, and health-promoting properties, particularly against metabolic syndrome, position it as a valuable ingredient in the development of functional foods and dietary supplements. These applications are based on its ability to manage oxidative stress, inflammation, and glucose metabolism, showcasing the potential of hydroxycinnamic acid derivatives in enhancing food quality and human health (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Environmental and Analytical Applications

The study of 2,4-dichlorophenoxyacetic acid (2,4-D), although not directly related to this compound, illustrates the importance of analytical methods in assessing the environmental impact and toxicity of chemical compounds. Scientometric analysis in this field reveals a focus on molecular biology techniques, particularly gene expression studies, which are essential for understanding the toxicological profiles of herbicides and potentially related compounds. This approach emphasizes the need for comprehensive evaluations of chemical substances, including their mechanisms of action, environmental fate, and potential health impacts, guiding future research efforts in environmental science and public health (Zuanazzi, Ghisi, & Oliveira, 2020).

properties

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8(2)11(15)13-12-7-9-5-3-4-6-10(9)14/h3-8,14H,1-2H3,(H,13,15)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGNCFAGFIEXGG-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NN=CC1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N/N=C/C1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2587875.png)

![Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2587877.png)

![2-(5-Bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2587878.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2587887.png)

![[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol](/img/structure/B2587888.png)